6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol is a chemical compound that belongs to the class of pyridazinol derivatives. It features a sulfonyl group attached to a chlorophenyl moiety, which is significant in various biological applications. This compound has garnered attention for its potential antimicrobial and pharmacological activities, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of pyridazinol with sulfonyl chlorides, particularly those containing chlorophenyl groups. Research studies have explored its synthesis and biological properties, highlighting its efficacy against certain bacterial strains and its potential as an enzyme inhibitor.
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol can be classified as:
The synthesis of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol typically involves the following steps:
The molecular structure of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol can be represented as follows:
The compound's structural data can be derived from spectroscopic analysis:
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol participates in various chemical reactions, including:
These reactions are often performed under controlled laboratory conditions, monitored by techniques such as TLC (Thin Layer Chromatography) to track progress and yield.
The mechanism of action for 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol primarily involves its interaction with biological targets:
In vitro studies have demonstrated that this compound can effectively reduce bacterial viability at specific concentrations, indicating its potential therapeutic applications.
Relevant physical and chemical data can be obtained from databases such as the NIST Chemistry WebBook .
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol has several scientific uses:
The development of sulfonylpyridazinone derivatives represents a significant trajectory in medicinal and agricultural chemistry. Pyridazinone scaffolds emerged as privileged structures due to their balanced physiochemical properties, including a high dipole moment (~4.0 D), moderate aqueous solubility, and dual hydrogen-bonding capacity. Early research focused on their cardiovascular effects, exemplified by the vasodilator hydralazine (1-hydrazinophthalazine). The strategic incorporation of sulfonyl groups—particularly the 6-[(4-chlorophenyl)sulfonyl] moiety—marked a deliberate shift toward enhancing target affinity and metabolic stability. This innovation addressed limitations of early pyridazinones, such as rapid hepatic clearance and limited blood-brain barrier penetration [10].
The discovery pathway for 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol (C₁₀H₇ClN₂O₃S; MW 270.69 g/mol) originated from structure-activity relationship studies of herbicidal pyridazinones in the 1980s–1990s. Researchers observed that sulfonylation at the 6-position concurrently amplified bioactivity and reduced off-target interactions. This compound class gained further validation through recent drug approvals: relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor), both incorporating pyridazine cores [10]. Parallel work demonstrated potent acetylcholinesterase inhibition by sulfonylpyridazinones, positioning them as candidates for neurological disorders [4].
Table 1: Evolution of Key Sulfonylpyridazinone Derivatives
| Compound | Core Modification | Primary Bioactivity | Research Era |
|---|---|---|---|
| Hydralazine | Unsubstituted hydrazinopyridazine | Vasodilation | 1950s |
| 6-Phenylsulfonylpyridazinone | Basic sulfonyl incorporation | Herbicidal lead | 1980s |
| 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol | Chloro-substituted aryl sulfonyl | AChE inhibition / Target validation | 2000s–Present |
| Deucravacitinib | Extended sulfonamide-pyridazine | TYK2 immunosuppression | 2022 (FDA approved) |
The molecular architecture of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol confers distinctive advantages for ligand-receptor interactions. The pyridazinol ring exhibits a planar configuration with polarized C(3)=O and N(2)–H bonds (dipole moment: ≈4.2 D), facilitating π-stacking with aromatic residues and dual hydrogen-bond donation/acceptance. The 4-chlorophenylsulfonyl group introduces three critical features:
Table 2: Key Structural Parameters and Functional Contributions
| Structural Element | Physicochemical Property | Role in Molecular Recognition |
|---|---|---|
| Pyridazinol 3-carbonyl | H-bond acceptor (δ⁻O); dipole contributor | Anchoring to catalytic residues (e.g., AChE His447) |
| Pyridazinol N(2)–H | H-bond donor (δ⁺H) | Stabilizes protein backbone carbonyls |
| 4-Chlorophenyl ring | π-system; Cl (σₚ⁺ = +0.11) | Hydrophobic pocket occupation; halogen bonding |
| Sulfonyl bridge | Tetrahedral geometry; S=O dipoles (1.4–1.6 D each) | Directional H-bond acceptance; conformational rigidity |
Structure-activity studies demonstrate that replacing the 4-chlorine with fluorine diminishes herbicidal potency by 5-fold, while methyl or methoxy substitutions abolish AChE inhibition—highlighting the chlorine atom’s unique steric and electronic fit [4] [10]. Molecular docking of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol in acetylcholinesterase reveals critical interactions: the sulfonyl oxygen forms hydrogen bonds with Gly121 (2.9 Å), while the chlorophenyl ring engages Trp286 via π-π stacking (3.4 Å) [4].
Despite promising in vitro profiles, significant knowledge gaps impede the translation of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol into practical applications:
Key research priorities include:
Addressing these gaps will elucidate the compound’s mechanism and unlock its potential as a chemical tool or therapeutic lead.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: